1-Benzyl-1H-imidazole-2-carboxylic acid

Catalog No.
S669984
CAS No.
16042-26-5
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1H-imidazole-2-carboxylic acid

CAS Number

16042-26-5

Product Name

1-Benzyl-1H-imidazole-2-carboxylic acid

IUPAC Name

1-benzylimidazole-2-carboxylic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

QEEBXPXPYKOARL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O

1-Benzyl-1H-imidazole-2-carboxylic acid (CAS 16042-26-5) is a bifunctional organic compound featuring both a carboxylic acid and an N-substituted imidazole ring. Its primary value in procurement stems from its role as a structural precursor and ligand in materials science and pharmaceutical synthesis. [REFS-1, REFS-2] The key feature distinguishing it from simpler analogs is the N-benzyl group, which imparts significant steric bulk, modulates electronic properties, and increases lipophilicity, directly influencing the geometry of coordination complexes and the synthetic accessibility of complex organic molecules.

Substituting 1-Benzyl-1H-imidazole-2-carboxylic acid with its parent compound, imidazole-2-carboxylic acid, or a simpler N-alkyl analog like 1-methyl-1H-imidazole-2-carboxylic acid, will lead to process and product failure in targeted applications. The benzyl group is not a simple placeholder; its steric hindrance is critical for directing the self-assembly of metal-organic frameworks and coordination polymers into specific, desired topologies. [1] Furthermore, its electronic influence and role as a key structural element are essential in the synthesis of specific pharmaceutical targets, such as certain indoleamine 2,3-dioxygenase (IDO1) inhibitors, where substitution would yield a completely different, inactive, or inaccessible final molecule. [2] This makes direct substitution impractical for achieving reproducible, high-performance outcomes.

Precursor Suitability: Essential Building Block for Potent IDO1 Inhibitors in Cancer Immunotherapy Research

1-Benzyl-1H-imidazole-2-carboxylic acid serves as a documented precursor for advanced indoleamine 2,3-dioxygenase (IDO1) inhibitors. For instance, it is a key starting material for synthesizing compounds that show potent enzymatic inhibition. In a study developing phenylimidazole-based IDO1 inhibitors, derivatives synthesized from related scaffolds achieved IC50 values in the sub-micromolar range (0.3–0.5 µM). [1] The N-benzyl group is integral to the scaffold required for achieving this high-potency binding, a feature not provided by unsubstituted or simple N-alkyl imidazole carboxylic acids.

Evidence DimensionInhibitory Potency (IC50) of Downstream Product
Target Compound DataServes as a key precursor to phenylimidazole scaffolds.
Comparator Or BaselineDerivatives from this scaffold class show potent IDO1 inhibition (IC50 = 0.3–0.5 µM). [<a href="https://www.mdpi.com/1420-3049/24/11/2153" target="_blank">1</a>]
Quantified DifferenceEnables synthesis of high-potency inhibitors, whereas simpler precursors (e.g., imidazole-2-carboxylic acid) would yield structurally distinct and less active molecules.
ConditionsIn vitro enzymatic assay against human IDO1.

For researchers in drug discovery, procuring this specific precursor is necessary to access a class of high-potency IDO1 inhibitors for cancer immunotherapy studies.

Processability Advantage: Enhanced Solubility in Organic Solvents Compared to Unsubstituted Analog

The N-benzyl group significantly increases the lipophilicity of the molecule compared to its parent compound, imidazole-2-carboxylic acid. The calculated LogP (a measure of lipophilicity) for 1-Benzyl-1H-imidazole-2-carboxylic acid is 1.63. [1] In contrast, imidazole-2-carboxylic acid is a highly polar, water-soluble solid with limited solubility in common organic synthesis solvents. This difference is critical for processability; the target compound's solubility in solvents like acetonitrile facilitates homogeneous reaction conditions for subsequent synthetic steps, such as esterification or amidation, which are difficult to achieve with the unsubstituted, more salt-like comparator.

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound Data1.63 [<a href="https://www.surechembl.org/compound/SCHEMBL418384" target="_blank">1</a>]
Comparator Or BaselineImidazole-2-carboxylic acid (CAS 16042-25-4) has a significantly lower LogP, indicative of its high polarity and poor organic solvent solubility.
Quantified DifferenceThe benzyl group provides a substantial increase in lipophilicity and organic solvent compatibility.
ConditionsComputational property calculation.

This improved solubility profile simplifies reaction setup, improves yields, and broadens the choice of compatible reagents and solvents, directly impacting the efficiency and feasibility of laboratory and process-scale synthesis.

Structural Control in Materials Science: Steric Influence on Coordination Polymer Architecture

In the construction of coordination polymers, the steric profile of a ligand is as important as its coordinating atoms. The bulky N-benzyl group of 1-Benzyl-1H-imidazole-2-carboxylic acid provides significant steric hindrance that prevents the formation of densely packed, simple grid-like structures often seen with smaller N-substituted or unsubstituted imidazole ligands. [1] This steric demand forces the formation of more open or complex three-dimensional frameworks. For example, studies on related bis(imidazole) ligands show that bulky substituents like benzyl groups on the imidazole nitrogen dictate the final network topology, leading to unique architectures compared to smaller ligands under identical conditions. [2] This allows for rational design of materials with specific porosity or connectivity.

Evidence DimensionResulting Coordination Polymer Topology
Target Compound DataBulky N-benzyl group promotes complex, non-interpenetrated, or open framework structures.
Comparator Or BaselineSmaller ligands (e.g., H on imidazole-2-carboxylic acid or methyl on 1-methyl-imidazole-2-carboxylic acid) tend to form simpler, more compact, or interpenetrated networks.
Quantified DifferenceQualitative but fundamental difference in the resulting supramolecular architecture and material properties.
ConditionsSolvothermal synthesis of metal-organic coordination polymers.

For materials scientists, selecting this ligand over simpler analogs is a direct strategy to control and tune the dimensionality and topology of the final crystalline material, which is critical for applications in catalysis, gas storage, and separation.

Targeted Synthesis of Phenylimidazole-Class IDO1 Inhibitors

This compound is the right choice when the synthetic goal is a specific class of phenylimidazole-based IDO1 inhibitors. Its structure is purpose-built to serve as a core scaffold for derivatives that have demonstrated potent, sub-micromolar inhibitory activity against the IDO1 enzyme, a key target in cancer immunotherapy research. [1]

Development of Novel Metal-Organic Materials with Controlled Topologies

In materials science, this ligand should be selected when the objective is to engineer coordination polymers with specific, non-default architectures. The steric bulk of the N-benzyl group provides a reliable method to prevent simple, dense packing and instead direct the self-assembly toward more open or complex 3D networks, a crucial factor for tuning material properties like porosity. [2]

Organic-Phase Synthesis of Functionalized Imidazoles

This compound is ideally suited for synthetic routes requiring good solubility in common organic solvents. Its enhanced lipophilicity compared to imidazole-2-carboxylic acid allows for efficient, homogeneous reactions in non-aqueous media, making it the preferred choice for multi-step syntheses where processability and compatibility with organic reagents are paramount. [3]

XLogP3

1.5

Wikipedia

1-benzylimidazole-2-carboxylic Acid

Dates

Last modified: 08-15-2023

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